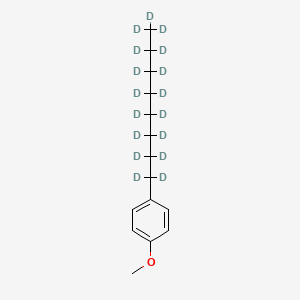

4-N-Octyl-D17-anisole

Description

4-N-Octyl-D17-anisole (CAS RN: 1219794-56-5) is a deuterated aromatic ether compound characterized by a fully deuterated octyl chain (17 deuterium atoms) attached to the para position of an anisole (methoxybenzene) moiety. Its molecular formula is C15H7D17O, with a molecular weight of 237.45 g/mol . This compound is classified as a stable isotopologue, primarily utilized as an internal standard or tracer in mass spectrometry-based analytical workflows, particularly in environmental chemistry, pesticide residue analysis, and pharmacokinetic studies. Its high isotopic purity (98 atom% D) ensures minimal interference from non-deuterated analogs, enhancing analytical precision .

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

237.45 g/mol |

IUPAC Name |

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-4-methoxybenzene |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-9H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

InChI Key |

RGDZNCUQBISCLM-RORPREDISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Octyl-D17-anisole involves the deuteration of 4-N-Octyl-anisole. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under specific temperature and pressure conditions to facilitate the exchange.

Industrial Production Methods

Industrial production of 4-N-Octyl-D17-anisole follows similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterium gas and maintain the required conditions is essential for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-N-Octyl-D17-anisole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-N-Octyl-D17-anisole is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and the study of their properties under various conditions.

Mechanism of Action

The mechanism of action of 4-N-Octyl-D17-anisole involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and biological transformations.

Comparison with Similar Compounds

Research and Commercial Relevance

- Synthetic Accessibility : The deuteration of 4-N-Octyl-D17-anisole’s alkyl chain is achieved via catalytic exchange reactions, a process less labor-intensive than aromatic deuteration methods .

- Market Demand : As of 2025, this compound is prioritized in pesticide testing workflows, with suppliers like CymitQuimica and Kanto Reagents offering expedited delivery to major research hubs (e.g., China) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.